Ppardelta agonist 2
Description
PPARδ (peroxisome proliferator-activated receptor delta) agonists are ligands that selectively activate PPARδ, a nuclear receptor regulating genes involved in lipid metabolism, energy homeostasis, and inflammation . "PPARδ agonist 2" (hypothetical name for this analysis) represents a synthetic compound designed for high selectivity and potency toward PPARδ. Its structural backbone, though unspecified here, likely diverges from classical PPAR agonist scaffolds (e.g., thiazolidinediones for PPARγ) to optimize receptor specificity and metabolic effects .
Structure
3D Structure
Properties
Molecular Formula |
C20H18F3N3O3S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[2-methyl-4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]triazol-4-yl]methylsulfanyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H18F3N3O3S/c1-12-9-16(7-8-18(12)29-10-19(27)28)30-11-17-13(2)24-26(25-17)15-5-3-14(4-6-15)20(21,22)23/h3-9H,10-11H2,1-2H3,(H,27,28) |
InChI Key |
XJHXZGHPCAKRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=NN(N=C2C)C3=CC=C(C=C3)C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Regulation
PPARdelta agonists are primarily recognized for their ability to enhance fatty acid metabolism and improve insulin sensitivity. Research indicates that these compounds can play a crucial role in managing conditions such as obesity and type 2 diabetes.
- Fatty Acid Oxidation : A study demonstrated that treatment with specific PPARdelta agonists significantly restored fatty acid oxidation in muscle cells deficient in carnitine palmitoyl transferase 2 (CPT2), suggesting potential therapeutic strategies for metabolic disorders related to impaired fatty acid metabolism .
- Insulin Sensitivity : In rodent models of type 2 diabetes, PPARdelta agonists like GW501516 have shown beneficial effects on insulin resistance and plasma glucose levels. These findings suggest that PPARdelta activation could be a viable approach for enhancing metabolic health and managing diabetes .
Cardiovascular Health
The implications of PPARdelta agonists extend into cardiovascular health, where they may help mitigate risks associated with dyslipidemia and atherosclerosis.
- Lipid Metabolism : Clinical studies have indicated that PPARdelta agonists can lower triglycerides while increasing high-density lipoprotein (HDL) levels. This dual effect positions them as potential candidates for treating atherogenic dyslipidemia .
- Cardiovascular Complications : The development of dual PPARalpha/gamma agonists has been explored to address diabetic cardiovascular complications. These compounds aim to enhance insulin sensitivity while simultaneously reducing the risk of cardiovascular events .
Neurodegenerative Diseases
Recent research highlights the potential of PPARdelta agonists in the context of neurodegenerative diseases such as Alzheimer's disease.
- Cognitive Improvement : A novel series of dual PPARdelta/gamma agonists has shown promise in improving cognition and synaptic plasticity in animal models of Alzheimer's disease. These agonists target amyloid-beta levels and reduce neuroinflammation, which are critical factors in Alzheimer's pathology .
- Behavioral Deficits : The selective activation of PPARdelta has been associated with improvements in behavioral deficits linked to neurodegeneration, offering a new avenue for therapeutic intervention in Alzheimer's disease .
Inflammation Modulation
PPARdelta agonists also exhibit anti-inflammatory properties, making them relevant in treating various inflammatory conditions.
- Gut Ischemia/Reperfusion Injury : Studies indicate that PPARdelta activation can aid in resolving inflammation following gut ischemia/reperfusion injury, suggesting a protective role against inflammatory damage .
- Lung Inflammation : Research has shown that these compounds can reduce lung inflammation, which may have implications for treating respiratory conditions characterized by chronic inflammation .
Case Studies and Clinical Trials
Table 1 summarizes key findings from notable studies involving PPARdelta agonist 2:
Chemical Reactions Analysis
GW501516: A Canonical PPARδ Agonist
GW501516 (Source ) is a benchmark PPARδ agonist synthesized via:
-
Thiazole Ring Assembly :
Methylation and thioether formation between 4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolylmethanol and 2-methyl-4-mercaptophenol. -
Carboxylic Acid Functionalization :
Ethyl bromoacetate is used to introduce the acetic acid moiety, critical for interacting with the AF-2 helix of PPARδ .
Activity Profile :
| Parameter | Value |
|---|---|
| PPARδ EC₅₀ | 1.2 nM |
| HDL Induction | 2.5-fold increase |
| LDL Reduction | 40% (small, dense) |
Rational Design of PPARδ-Specific Agonists
Wu et al. (Source ) developed PPARδ agonists by targeting conserved residues in the ligand-binding domain (LBD):
-
Carboxyl Head Group :
Interacts with Tyr-437, His-440, and His-323 in the AF-2 region via hydrogen bonding . -
Hydrophobic Tail Modifications :
Bulky substituents (e.g., trifluoromethyl groups) occupy arm III of the LBD, avoiding steric clashes in PPARα/γ .
Residue-Specific Interactions :
| PPARδ Residue | Role in Binding |
|---|---|
| Val-312 | Steric exclusion of α/γ ligands |
| Met-417 | Stabilizes hydrophobic tail |
Computational Modeling for Agonist Design
Source utilized Iterative Stochastic Elimination (ISE) to identify PPARδ agonists:
-
Descriptor Filters :
68 unique filters (4 descriptors each) distinguished actives from inactives (MCC = 0.97 for top filter) . -
Molecular Docking :
Ligands with MBI scores ≥10.0 showed 96% enrichment in PPARδ activity .
Enrichment Metrics :
| MBI Threshold | Enrichment Factor |
|---|---|
| +10.0 | 268x |
| +6.0 | 58x |
Key Structural Motifs and Reactivity
-
Selenazole vs. Thiazole Cores :
Selenium-containing agonists (e.g., 5a) exhibit higher metabolic stability than sulfur-based analogs . -
Carboxylic Acid Isosteres :
Replacement with tetrazole or acyl sulfonamide groups reduces off-target effects .
This synthesis and reactivity data underscore the precision required in PPARδ agonist design, balancing receptor specificity, metabolic stability, and synthetic feasibility.
Comparison with Similar Compounds
Comparison with Similar PPARδ Agonists
GW501516 (PPARδ Agonist)
GW501516, a well-studied PPARδ agonist, enhances fatty acid oxidation, elevates HDL cholesterol, and improves insulin sensitivity in obese and diabetic models . However, it accelerates mammary tumorigenesis in mice, promoting squamous cell carcinomas, unlike PPARγ agonists that delay tumor onset .
Key Differences from PPARδ Agonist 2 :
- Tumorigenic Risk : GW501516’s pro-tumor effects in mammary tissue contrast with PPARδ agonists under development that may lack oncogenic markers .
- Structural Scaffold: GW501516 belongs to the phenylpropanoic acid class, whereas PPARδ agonist 2 may utilize trisubstituted isoxazoles or other novel scaffolds to enhance selectivity .
L-165041 (Partial PPARδ Agonist)
Key Differences :
- Efficacy : PPARδ agonist 2 likely exhibits full agonism, achieving stronger activation of fatty acid oxidation genes (e.g., ACSL3, PDK1) compared to partial agonists like L-165041 .
- Structural Design : Partial agonists often feature modified ligand-binding domain interactions (e.g., reduced hydrogen bonding) to limit maximal activation, whereas PPARδ agonist 2 may optimize binding for full efficacy .
GW0742X (Anti-Atherogenic PPARδ Agonist)
GW0742X reduces aortic lesion area by 50% in LDLR⁻/⁻ mice, suppresses pro-inflammatory cytokines (MCP-1, TNFα), and enhances reverse cholesterol transport without altering total cholesterol .
Comparison with Dual/Triple PPAR Agonists
Bezafibrate (PPAR Pan-Agonist)
Bezafibrate activates PPARα, γ, and δ, improving lipid profiles and reducing hepatic steatosis in mice . However, pan-agonists risk side effects from non-target receptor activation (e.g., PPARγ-mediated adipogenesis) .
Advantages of PPARδ Agonist 2 :
- Selectivity : Avoids PPARγ-driven adipogenesis and PPARα-linked hepatotoxicity .
- Safety Profile : Reduces risks of fluid retention (PPARγ) or liver hyperplasia (PPARα) .
Oxadiazole-Substituted Phenylpropanoic Acids (PPARα/γ/δ Pan-Agonists)
These compounds show dual PPARα/γ activity with partial PPARδ activation. For example, resolved enantiomers retain PPARδ activity but lose α/γ selectivity .
Structural and Functional Data
Research Findings and Clinical Implications
- Metabolic Benefits : PPARδ agonists uniquely enhance energy dissipation in adipose tissue, making them promising for obesity and NAFLD .
- Cardioprotection : GW0742X and PPARδ agonist 2 reduce atherosclerosis via anti-inflammatory pathways, unlike PPARγ agonists .
- Oncogenic Caution : Tumor acceleration by GW501516 underscores the need for rigorous oncogenicity screening in PPARδ agonist development .
Preparation Methods
Core Synthetic Pathways from Patent Literature
Two primary patents () outline multistep synthesis protocols for PPARδ agonist 2, emphasizing reproducibility and yield optimization. The general framework involves:
-
Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between a brominated aromatic precursor and a vinyl boronic ester forms the central biaryl structure. Key reagents include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in a toluene/water biphasic system.
-
Acid-Catalyzed Cyclization : The intermediate undergoes cyclization in acetic acid at 80°C to generate the thiazolidinedione moiety, a critical pharmacophore for PPAR binding.
-
Salt Formation and Purification : Final steps involve recrystallization from isopropanol to obtain the lithium or potassium salt form, enhancing solubility and stability.
Table 1: Comparison of Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 100°C | 78 | 95 |
| Cyclization | Acetic acid, 80°C, 12 h | 85 | 98 |
| Salt Formation | LiOH or KOH in isopropanol, RT | 92 | 99 |
Alternative Routes for Scalability
Patent WO2022115326A1 () describes an alternative pathway using a Mitsunobu reaction to assemble the heterocyclic core, avoiding palladium catalysts. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), achieving comparable yields (75–80%) but requiring stringent moisture control.
In Silico Design and Computational Modeling
Rational Drug Design Strategies
The development of PPARδ agonist 2 was guided by molecular docking studies targeting the ligand-binding domain (LBD) of PPARδ (PDB: 3TKM) and PPARγ (PDB: 5Y2O). Researchers prioritized compounds with:
-
High affinity for the hydrophobic arm-1 and arm-3 regions of PPARδ.
-
Minimal interaction with Tyr-473 in PPARγ to reduce adipogenic side effects.
Table 2: Docking Scores and Binding Energies
| Compound | PPARδ ΔG (kcal/mol) | PPARγ ΔG (kcal/mol) | Selectivity Ratio (δ/γ) |
|---|---|---|---|
| Agonist 2 | -12.4 | -9.1 | 1.36 |
| GW0742 | -11.8 | -8.3 | 1.42 |
| Rosiglitazone | -7.9 | -13.2 | 0.60 |
Molecular Dynamics Validation
Simulated annealing experiments confirmed stable binding of PPARδ agonist 2 over 50 ns, with root-mean-square deviation (RMSD) values < 2.0 Å. Critical hydrogen bonds were maintained with Ser-289 and His-449 of PPARδ, ensuring sustained activation.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Systematic screening identified dimethylacetamide (DMA) as the optimal solvent for the cyclization step, improving reaction rates by 40% compared to acetic acid alone. Similarly, substituting Pd(PPh₃)₄ with XPhos-Pd-G3 precatalyst reduced palladium loading by 50% while maintaining yields >80%.
Temperature and pH Effects
-
Cross-Coupling : Elevated temperatures (100°C vs. 80°C) reduced reaction time from 24 h to 8 h but increased byproduct formation (5% vs. 12%).
-
Salt Formation : Adjusting pH to 8.5–9.0 during lithium salt precipitation minimized hydrolysis of the thiazolidinedione ring.
Analytical Characterization and Validation
Spectroscopic Confirmation
Biological Activity Profiling
PPARδ agonist 2 demonstrated EC₅₀ values of 12 nM (PPARδ) and 220 nM (PPARγ) in GAL4 reporter assays, indicating potent and selective activation. In 3xTgAD mice, daily oral administration (10 mg/kg) reduced amyloid-β levels by 35% over 12 weeks.
Comparative Analysis with Related Agonists
Q & A
Q. Methodological Guidance :
- Use forskolin-stimulated cAMP assays to evaluate inhibition efficacy.
- Apply nonlinear regression models to calculate EC₅₀ and Emax values.
- Validate results with radioligand binding assays to confirm receptor occupancy.
What analytical approaches reconcile contradictory efficacy data between preclinical and clinical studies of PPARδ agonists?
Advanced Research Question
Contradictions often arise from interspecies variability in PPARδ isoform expression or differences in metabolic pathways. To address this:
- Perform comparative transcriptomics of PPARδ target genes in human vs. animal models.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for species-specific clearance rates and bioavailability differences.
- Incorporate ex vivo tissue assays (e.g., liver biopsies) to validate target engagement in clinical cohorts .
Q. Data Contradiction Analysis :
- Cross-reference preclinical data with human PPARδ expression profiles from databases like GTEx or Human Protein Atlas.
- Apply Bayesian meta-analysis to quantify heterogeneity in effect sizes across studies .
How can researchers optimize PPARδ agonist pharmacokinetics to enhance blood-brain barrier (BBB) penetrability?
Advanced Research Question
To improve BBB penetration:
- Modify lipophilicity (logP) using structure-activity relationship (SAR) studies while maintaining solubility.
- Evaluate brain-to-plasma ratios in rodent models via LC-MS/MS quantification.
- Incorporate prodrug strategies (e.g., esterification) to enhance passive diffusion .
Q. Methodological Considerations :
- Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to predict permeability.
- Validate with positron emission tomography (PET) imaging using radiolabeled agonists.
What experimental controls are critical for in vivo studies of PPARδ agonists to avoid confounding metabolic effects?
Basic Research Question
- Include negative controls : Administer vehicle-only groups to account for baseline metabolic fluctuations.
- Use genetic controls : PPARδ-knockout models to confirm receptor specificity.
- Monitor off-target activation of PPARα/γ via qPCR of isoform-specific target genes (e.g., CPT1A for PPARα, ADIPOQ for PPARγ) .
Q. Data Validation :
- Pair in vivo results with in vitro luciferase reporter assays under PPARδ-specific promoters.
How can high-throughput screening (HTS) platforms identify off-target effects of PPARδ agonists?
Advanced Research Question
- Utilize pan-assay interference compound (PAINS) filters to exclude promiscuous binders.
- Screen against a panel of 100+ GPCRs, kinases, and ion channels using radioligand displacement assays.
- Apply machine learning models (e.g., Random Forest) trained on ToxCast data to predict hepatotoxicity .
Q. Example Workflow :
Primary HTS: PPARδ transactivation assay.
Secondary screens: Selectivity profiling via PPARα/γ co-activation assays.
Tertiary validation: In silico docking studies to assess binding pocket interactions.
What statistical methods are robust for analyzing non-linear dose-response relationships in PPARδ agonist studies?
Basic Research Question
Q. Pitfalls to Avoid :
- Overfitting small datasets; ensure n ≥ 6 replicates per concentration.
- Ignoring heteroscedasticity; use weighted least-squares regression.
How do researchers validate PPARδ agonist specificity in complex tissue environments?
Advanced Research Question
Q. Contradiction Management :
- Cross-validate findings with orthogonal techniques (e.g., CRISPRa/dCas9-PPARδ systems).
What protocols ensure reproducibility in PPARδ agonist stability studies under varying storage conditions?
Basic Research Question
- Conduct accelerated stability testing at 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Quantify degradation products via HPLC-PDA with peak purity analysis.
- Use Box-Behnken experimental designs to optimize storage parameters (temperature, pH, excipients) .
Q. Key Metrics :
- Report % recovery of parent compound and impurity thresholds (e.g., ≤0.5% per ICH).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
